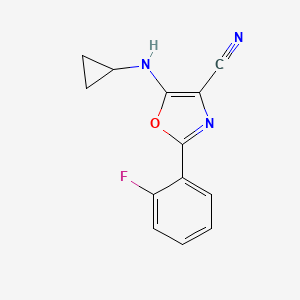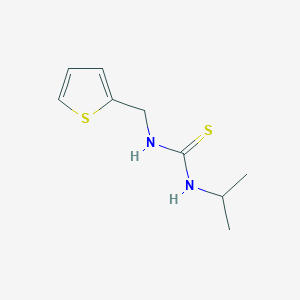
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the development and function of immune cells. CP-690,550 has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile selectively inhibits JAK3, which plays a crucial role in the signaling pathways of immune cells. By inhibiting JAK3, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile reduces the activation and proliferation of T cells, B cells, and natural killer cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce the levels of inflammatory cytokines in the blood, indicating its potential in treating other inflammatory diseases.
実験室実験の利点と制限
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling. However, its use in lab experiments is limited by its specificity for JAK3, as other JAK family members may also play a role in immune cell signaling. Additionally, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has a short half-life, which may limit its effectiveness in long-term experiments.
将来の方向性
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has shown promise in treating autoimmune diseases, but further research is needed to fully understand its potential in other inflammatory diseases. Future studies may focus on developing more selective JAK inhibitors or combining JAK inhibitors with other therapies to improve their efficacy. Additionally, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile may have potential in treating certain types of cancer, as JAK3 has been implicated in cancer cell growth and survival.
合成法
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized using a multi-step process involving the reaction of 2-fluoro-4-nitrophenylacetonitrile with cyclopropylamine, followed by cyclization and reduction. The final product is obtained through a reaction with 2-chloro-5-fluorobenzonitrile. The synthesis of 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been optimized for large-scale production.
科学的研究の応用
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential in treating autoimmune diseases. In preclinical studies, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. Clinical trials have demonstrated its efficacy in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-10-4-2-1-3-9(10)12-17-11(7-15)13(18-12)16-8-5-6-8/h1-4,8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVASLDFVNLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)




![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)


![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
